

# physical and chemical properties of Enduracidin B hydrochloride

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## Compound of Interest

Compound Name: *Enduracidin B*

Cat. No.: *B15622910*

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## Enduracidin B Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Enduracidin B** hydrochloride, a potent lipopeptide antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research.

### Core Physical and Chemical Properties

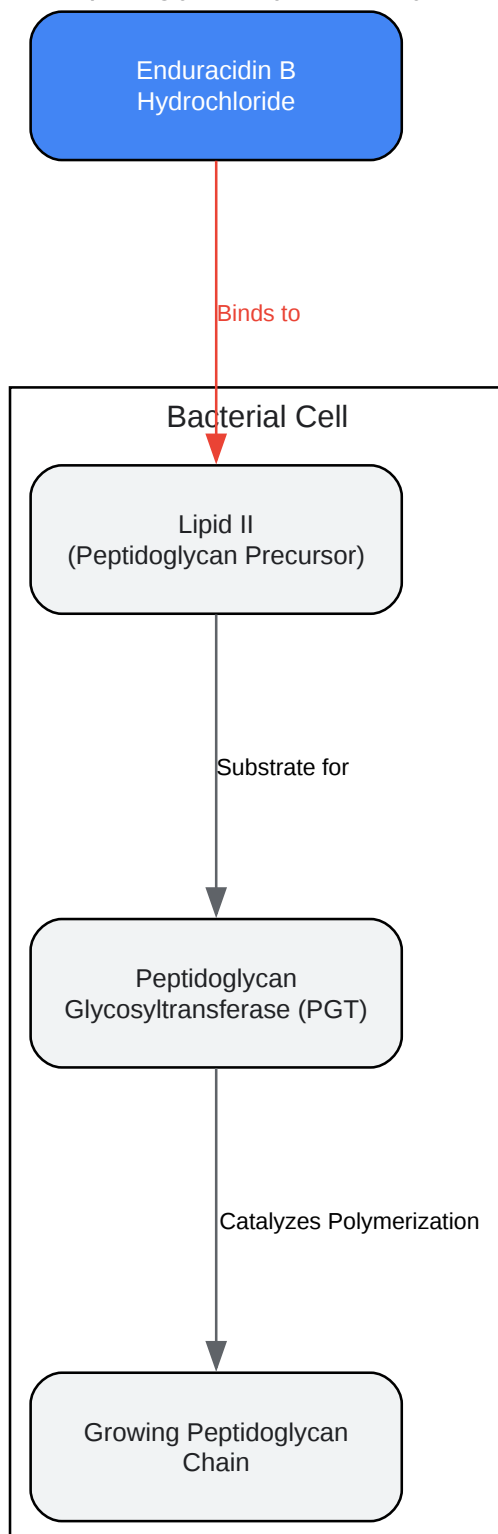
**Enduracidin B** hydrochloride is a complex cyclic lipopeptide with significant activity against Gram-positive bacteria. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C108H141Cl3N26O31	[1]
Molecular Weight	2405.8 g/mol	[1]
Appearance	Solid	[2]
Melting Point	238-241 °C	[3]
Solubility		
- Dimethylformamide (DMF)	Soluble	
- Methanol	Slightly soluble (0.1-1 mg/mL)	
- Water	Slightly soluble (0.1-1 mg/mL)	
- Ethanol	Fairly soluble	
- Butanol	Fairly soluble	
Stability	Stable for ≥ 4 years when stored at -20°C	[2]

## Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

**Enduracidin B** exerts its antibacterial effect by potently inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, it targets the transglycosylation step, a crucial stage in the polymerization of the cell wall. **Enduracidin B** achieves this by binding to Lipid II, the lipid-linked precursor of peptidoglycan. This binding sequesters the substrate, preventing its utilization by peptidoglycan glycosyltransferases (PGTs), thereby halting the extension of the glycan chains and ultimately leading to cell lysis and bacterial death.

## Inhibition of Peptidoglycan Synthesis by Enduracidin B

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A diagram illustrating the inhibitory action of **Enduracidin B** on bacterial cell wall synthesis.

## Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of **Enduracidin B** hydrochloride.

### Determination of Melting Point

Objective: To determine the melting point range of **Enduracidin B** hydrochloride using the capillary method.

Apparatus and Reagents:

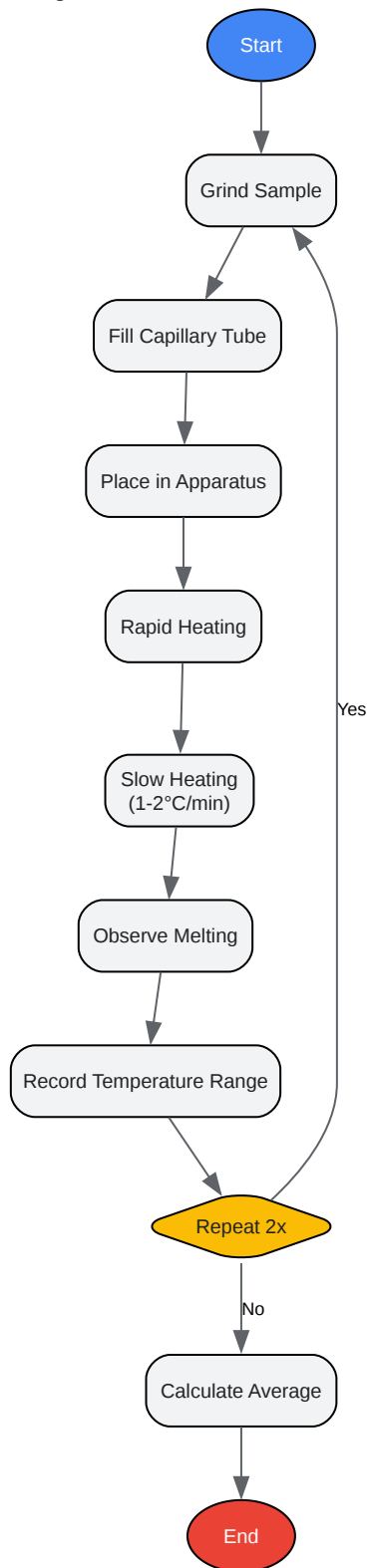
- Melting point apparatus (e.g., Stuart SMP30 or similar)
- Capillary tubes (closed at one end)
- **Enduracidin B** hydrochloride powder
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- **Sample Preparation:** A small amount of **Enduracidin B** hydrochloride is finely ground using a mortar and pestle.
- **Capillary Tube Filling:** The open end of a capillary tube is tapped into the powdered sample, packing the powder to a height of 2-3 mm.
- **Apparatus Setup:** The filled capillary tube is placed into the heating block of the melting point apparatus.
- **Heating and Observation:**
  - The sample is heated at a rapid rate initially until the temperature is approximately 15-20°C below the expected melting point.

- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range.
- Replicates: The procedure is repeated at least two more times, and the average melting point range is calculated.

## Melting Point Determination Workflow



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Workflow for the determination of melting point.

## Determination of Solubility

Objective: To quantitatively determine the solubility of **Enduracidin B** hydrochloride in various solvents using the shake-flask method.

Apparatus and Reagents:

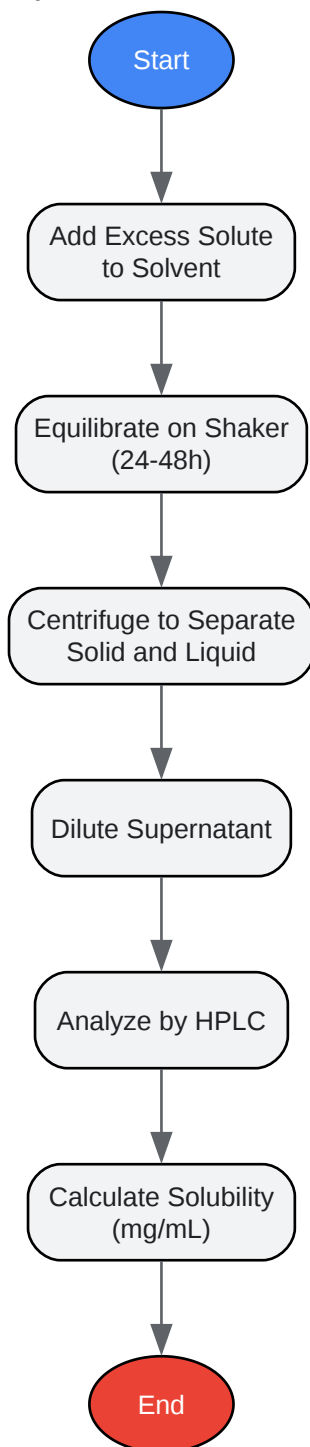
- **Enduracidin B** hydrochloride
- Solvents: Water, Methanol, Ethanol, Dimethylformamide (DMF)
- Analytical balance
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
  - An excess amount of **Enduracidin B** hydrochloride is added to a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL).
  - The vials are tightly sealed to prevent solvent evaporation.
- Equilibration:
  - The vials are placed in an orbital shaker set at a constant temperature (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:

- After equilibration, the vials are allowed to stand to let the undissolved solid settle.
- A portion of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.
- Quantification by HPLC:
  - A known volume of the clear supernatant is accurately diluted with the appropriate solvent.
  - The concentration of the dissolved **Enduracidin B** hydrochloride in the diluted sample is determined using a validated HPLC method.
  - A calibration curve is prepared using standard solutions of known concentrations.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is expressed in mg/mL.

## Solubility Determination Workflow



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Workflow for the determination of solubility.

# Stability Indicating HPLC Method for Forced Degradation Studies

Objective: To develop and validate a stability-indicating HPLC method and to perform forced degradation studies to understand the degradation pathways of **Enduracidin B** hydrochloride.

Apparatus and Reagents:

- HPLC system with a photodiode array (PDA) detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
- **Enduracidin B** hydrochloride
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- pH meter
- Water bath
- Photostability chamber

Procedure:

## 1. Method Development and Validation:

- **Mobile Phase Optimization:** A gradient elution method is developed using a mixture of phosphate buffer and acetonitrile to achieve good separation of the parent drug from its

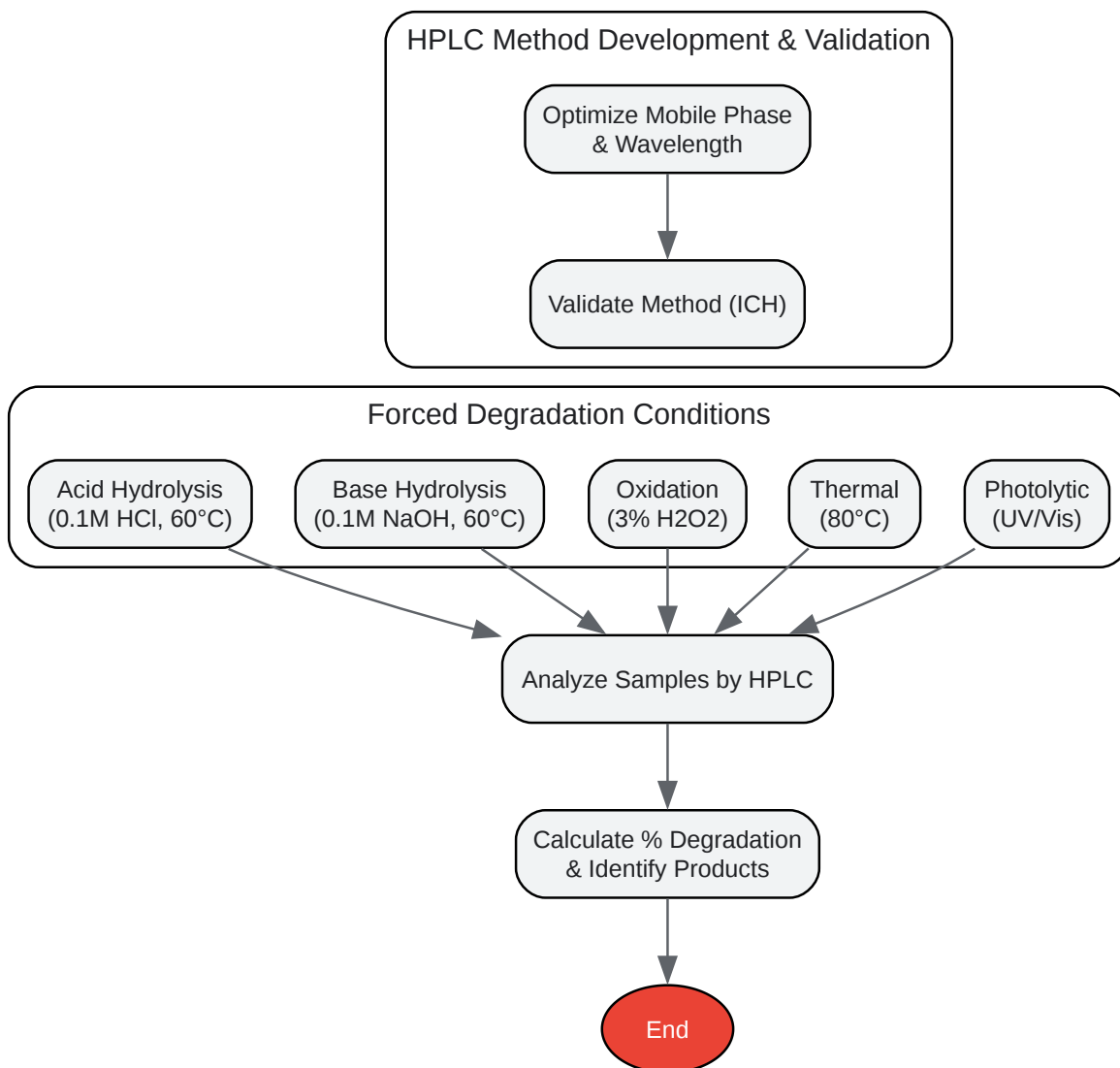
degradation products.

- **Wavelength Selection:** The detection wavelength is selected based on the UV spectrum of **Enduracidin B** hydrochloride obtained from the PDA detector.
- **Validation:** The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

## 2. Forced Degradation Studies:

- **Acid Hydrolysis:** The drug solution is treated with 0.1 M HCl at 60°C for a specified time.
- **Base Hydrolysis:** The drug solution is treated with 0.1 M NaOH at 60°C for a specified time.
- **Oxidative Degradation:** The drug solution is treated with 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
- **Thermal Degradation:** The solid drug is exposed to dry heat (e.g., 80°C) for a specified period.
- **Photolytic Degradation:** The drug solution is exposed to UV and visible light in a photostability chamber.
- **Sample Analysis:** At various time points, samples are withdrawn, neutralized (if necessary), diluted, and analyzed by the validated HPLC method.
- **Data Analysis:** The percentage degradation of **Enduracidin B** hydrochloride is calculated, and the chromatograms are examined for the appearance of degradation products.

## Forced Degradation Study Workflow



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Workflow for forced degradation studies.

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